molecular formula C26H17N3O2 B13744835 2alpha,3alpha-Dicyano-1,2,3,4-tetrahydro-1beta,4beta-diphenyl-2,3-naphthalenedicarboximide

2alpha,3alpha-Dicyano-1,2,3,4-tetrahydro-1beta,4beta-diphenyl-2,3-naphthalenedicarboximide

Katalognummer: B13744835
Molekulargewicht: 403.4 g/mol
InChI-Schlüssel: RLTLEZBKIDJKJQ-CEWHCAETSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2alpha,3alpha-Dicyano-1,2,3,4-tetrahydro-1beta,4beta-diphenyl-2,3-naphthalenedicarboximide is a complex organic compound with the molecular formula C26H17N3O2. It is characterized by its unique structure, which includes two cyano groups and a naphthalenedicarboximide core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2alpha,3alpha-Dicyano-1,2,3,4-tetrahydro-1beta,4beta-diphenyl-2,3-naphthalenedicarboximide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application .

Analyse Chemischer Reaktionen

Types of Reactions

2alpha,3alpha-Dicyano-1,2,3,4-tetrahydro-1beta,4beta-diphenyl-2,3-naphthalenedicarboximide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2alpha,3alpha-Dicyano-1,2,3,4-tetrahydro-1beta,4beta-diphenyl-2,3-naphthalenedicarboximide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2alpha,3alpha-Dicyano-1,2,3,4-tetrahydro-1beta,4beta-diphenyl-2,3-naphthalenedicarboximide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its specific structural features, such as the presence of two cyano groups and the naphthalenedicarboximide core.

Eigenschaften

Molekularformel

C26H17N3O2

Molekulargewicht

403.4 g/mol

IUPAC-Name

(3aS,4S,9R,9aR)-1,3-dioxo-4,9-diphenyl-4,9-dihydrobenzo[f]isoindole-3a,9a-dicarbonitrile

InChI

InChI=1S/C26H17N3O2/c27-15-25-21(17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(18-11-5-2-6-12-18)26(25,16-28)24(31)29-23(25)30/h1-14,21-22H,(H,29,30,31)/t21-,22+,25+,26-

InChI-Schlüssel

RLTLEZBKIDJKJQ-CEWHCAETSA-N

Isomerische SMILES

C1=CC=C(C=C1)[C@@H]2C3=CC=CC=C3[C@@H]([C@]4([C@@]2(C(=O)NC4=O)C#N)C#N)C5=CC=CC=C5

Kanonische SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(C4(C2(C(=O)NC4=O)C#N)C#N)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.